![molecular formula C20H22FN5O B10756529 1-[4-(Aminomethyl)benzoyl]-5'-fluoro-1'H-spiro[piperidine-4,2'-quinazolin]-4'-amine](/img/structure/B10756529.png)
1-[4-(Aminomethyl)benzoyl]-5'-fluoro-1'H-spiro[piperidine-4,2'-quinazolin]-4'-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(AMINOMETHYL)BENZOYL]-5’-FLUORO-1’H-SPIRO[PIPERIDINE-4,2’-QUINAZOLIN]-4’-AMINE is a synthetic organic compound belonging to the class of n-benzoylpiperidines . This compound is characterized by its complex structure, which includes a piperidine ring conjugated to a benzyl group through a nitrogen atom, and a quinazolin ring system . It is primarily used in experimental pharmacology and medicinal chemistry research .
Preparation Methods
Chemical Reactions Analysis
1-[4-(AMINOMETHYL)BENZOYL]-5’-FLUORO-1’H-SPIRO[PIPERIDINE-4,2’-QUINAZOLIN]-4’-AMINE undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the benzoyl or piperidine ring positions.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the breakdown of the amide bond.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures . Major products formed from these reactions depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-[4-(AMINOMETHYL)BENZOYL]-5’-FLUORO-1’H-SPIRO[PIPERIDINE-4,2’-QUINAZOLIN]-4’-AMINE has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-[4-(AMINOMETHYL)BENZOYL]-5’-FLUORO-1’H-SPIRO[PIPERIDINE-4,2’-QUINAZOLIN]-4’-AMINE involves its interaction with specific molecular targets, such as nitric oxide synthase . This interaction can lead to the modulation of various biochemical pathways, including those involved in inflammation and cell proliferation . The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
1-[4-(AMINOMETHYL)BENZOYL]-5’-FLUORO-1’H-SPIRO[PIPERIDINE-4,2’-QUINAZOLIN]-4’-AMINE is unique due to its specific structural features, such as the spiro-quinazolin ring system and the fluorine atom . Similar compounds include:
Quinazolinamines: Compounds with a quinazolin ring system.
Benzamides: Compounds with a benzoyl group attached to an amide.
Phenylmethylamines: Compounds with a phenylmethyl group attached to an amine.
These similar compounds share some structural features but differ in their specific chemical properties and biological activities .
Properties
Molecular Formula |
C20H22FN5O |
|---|---|
Molecular Weight |
367.4 g/mol |
IUPAC Name |
(4-amino-5-fluorospiro[1H-quinazoline-2,4'-piperidine]-1'-yl)-[4-(aminomethyl)phenyl]methanone |
InChI |
InChI=1S/C20H22FN5O/c21-15-2-1-3-16-17(15)18(23)25-20(24-16)8-10-26(11-9-20)19(27)14-6-4-13(12-22)5-7-14/h1-7,24H,8-12,22H2,(H2,23,25) |
InChI Key |
SFPCNWQWKOUNRT-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC12NC3=C(C(=CC=C3)F)C(=N2)N)C(=O)C4=CC=C(C=C4)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Chloro-N-(3-Methoxypropyl)-N-[(3s)-1-(2-Phenylethyl)piperidin-3-Yl]benzamide](/img/structure/B10756446.png)

![2-Deoxy-3,4-Bis-O-[3-(4-Hydroxyphenyl)propanoyl]-L-Threo-Pentaric Acid](/img/structure/B10756461.png)
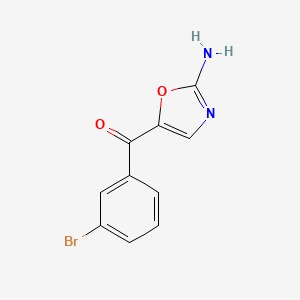
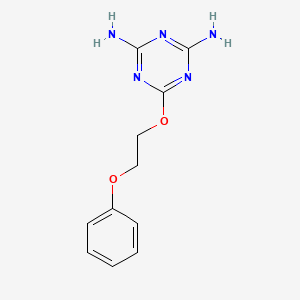
![3,6-Diamino-5-cyano-4-(4-ethoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B10756489.png)
![(5r)-2-[(2-Fluorophenyl)amino]-5-(1-Methylethyl)-1,3-Thiazol-4(5h)-One](/img/structure/B10756499.png)
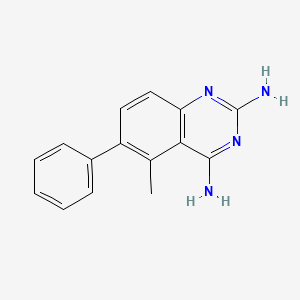
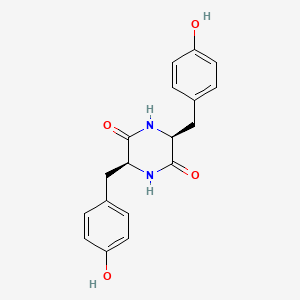
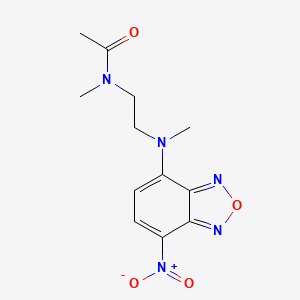
![1-[[(1E)-2-(4-Chlorophenyl)ethenyl]sulfonyl]-4-[[1-(4-pyridinyl)-4-piperidinyl]methyl]piperazine](/img/structure/B10756519.png)
![N-[(2R)-2-{[(2S)-2-(1,3-Benzoxazol-2-yl)pyrrolidin-1-yl]carbonyl}hexyl]-N-hydroxyformamide](/img/structure/B10756526.png)
![4-{(1e)-3-Oxo-3-[(2-Phenylethyl)amino]prop-1-En-1-Yl}-1,2-Phenylene Diacetate](/img/structure/B10756532.png)
![(11r)-10-Acetyl-11-(2,4-Dichlorophenyl)-6-Hydroxy-3,3-Dimethyl-2,3,4,5,10,11-Hexahydro-1h-Dibenzo[b,E][1,4]diazepin-1-One](/img/structure/B10756534.png)
